![molecular formula C12H10Cl2F3NO3 B2737583 Ethyl 2-chloro-2-[(3-chlorobenzoyl)amino]-3,3,3-trifluoropropanoate CAS No. 317843-85-9](/img/structure/B2737583.png)
Ethyl 2-chloro-2-[(3-chlorobenzoyl)amino]-3,3,3-trifluoropropanoate
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Overview
Description
Ethyl (3-chlorobenzoyl)acetate is a compound with the linear formula ClC6H4COCH2CO2C2H5 . It’s an organic building block involved in various chemical reactions .
Synthesis Analysis
While specific synthesis methods for “Ethyl 2-chloro-2-[(3-chlorobenzoyl)amino]-3,3,3-trifluoropropanoate” are not available, Ethyl (3-chlorobenzoyl)acetate is involved in oxidative cross-coupling via dioxygen activation with indoles, chlorination and hydrosilylation for synthesis of α-hydroxy β-amino acid derivatives .Molecular Structure Analysis
The molecular structure of Ethyl (3-chlorobenzoyl)acetate consists of an ethyl ester group attached to a 3-chlorobenzoyl group . The exact structure of “Ethyl 2-chloro-2-[(3-chlorobenzoyl)amino]-3,3,3-trifluoropropanoate” is not available.Chemical Reactions Analysis
Ethyl (3-chlorobenzoyl)acetate is a reagent involved in various chemical reactions such as oxidative cross-coupling via dioxygen activation with indoles, chlorination and hydrosilylation for synthesis of α-hydroxy β-amino acid derivatives .Physical And Chemical Properties Analysis
Ethyl (3-chlorobenzoyl)acetate has a molecular weight of 226.66, a refractive index of 1.5460, a boiling point of 257-258 °C, and a density of 1.213 g/mL at 25 °C .Scientific Research Applications
1. Spectroscopic and Diffractometric Studies
Ethyl 2-chloro-2-[(3-chlorobenzoyl)amino]-3,3,3-trifluoropropanoate has been studied using spectroscopic and diffractometric techniques to characterize its polymorphic forms. These techniques, including capillary powder X-ray diffraction (PXRD) and solid-state nuclear magnetic resonance (SSNMR), help in understanding the subtle structural differences between polymorphic forms, which is crucial for the analytical and physical characterization of pharmaceutical compounds (Vogt et al., 2013).
2. Analysis of Amino Acid Enantiomers
In the field of chromatography, derivatives of this compound have been used for the rapid separation of enantiomeric isomers of amino acids. By converting amino acids into N(O)-alkoxycarbonyl alkyl esters, researchers can achieve almost complete separation of all enantiomeric pairs, except for Pro, within a short time. This application is significant in enantiomer separation rather than quantitative analysis (Abe et al., 1996).
3. Characterization in Mass Spectrometry
In mass spectrometry, the compound is utilized for the formation of n-ethoxycarbonyl amino acid trifluoroethyl (or ethyl) esters. These derivatives produce strong peaks representative of molecular ions in both positive and negative chemical ionization modes, enhancing sensitivity of detection. This application is vital in the structural characterization of proteins and amino acids (Vatankhah & Moini, 1994).
4. Synthesis and Antimicrobial Activity
Ethyl 2-chloro-2-[(3-chlorobenzoyl)amino]-3,3,3-trifluoropropanoate is also involved in the synthesis of various chemical compounds. For instance, it aids in the synthesis of ethyl 4,5-dihydro 7-methyl-2-(2-oxo-2H-chromen-3-yl)-4-oxo-5-aryl-3H-chromeno[2,3-d]pyrimidine-6-carboxylate derivatives. These compounds, synthesized using a simple, thermally efficient, and solvent-free process, have been evaluated for their in vitro antimicrobial activity against different bacterial and fungal strains (Ghashang et al., 2013).
5. Improvement in Battery Performance
This compound finds application in improving the performance of lithium-ion batteries. Specifically, Ethyl 3,3,3-trifluoropropanoate, a derivative, has been used as an additive to enhance the cycling performance of LiMn2O4 cathodes at elevated temperatures. It extends the life of the battery cell, inhibits HF-induced erosion of the electrode, and reduces interfacial impedance (Huang et al., 2016).
Safety and Hazards
properties
IUPAC Name |
ethyl 2-chloro-2-[(3-chlorobenzoyl)amino]-3,3,3-trifluoropropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2F3NO3/c1-2-21-10(20)11(14,12(15,16)17)18-9(19)7-4-3-5-8(13)6-7/h3-6H,2H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRQBMZDUGIMAAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)(NC(=O)C1=CC(=CC=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-chloro-2-[(3-chlorobenzoyl)amino]-3,3,3-trifluoropropanoate |
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